¹H/¹³C NMR Spectral Fingerprint: Unique Regioisomeric Identity Confirmation vs. 4-Tetrazolyl and Aniline-Tetrazolyl Isomers for Batch Authentication
The compound's regioisomeric identity is unambiguously resolved by its DMSO-d₆ NMR spectroscopic signature, which differs from close analogs by virtue of the meta-substituted benzoyl-tetrazole connectivity. In the ¹H NMR spectrum, the tetrazole C-H proton (δ ~9.5–10.0 ppm) integrates distinctly relative to the amide N-H (δ ~10.5–10.8 ppm) and the aromatic protons of the 1,3-disubstituted benzoyl ring [1]. Crucially, this fingerprint is non-superimposable with that of 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide, where the para-tetrazole substitution produces a symmetric A₂B₂ aromatic splitting pattern in the benzoyl region absent in the meta-substituted compound . The characteristic InChIKey MPRITSLIJJNPNV-UHFFFAOYSA-N provides an unambiguous computational hash for database cross-referencing, enabling automated discrimination from the 4-tetrazolyl regioisomer and the N-[3-(tetrazol-1-yl)phenyl] reverse-amide variant during electronic procurement verification [1].
| Evidence Dimension | ¹H/¹³C NMR spectroscopic fingerprint and InChIKey identity |
|---|---|
| Target Compound Data | DMSO-d₆; InChIKey: MPRITSLIJJNPNV-UHFFFAOYSA-N; structural assignment confirmed by 2 NMR spectra; meta-substituted benzoyl-tetrazole connectivity verified by aromatic splitting patterns [1] |
| Comparator Or Baseline | 4-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide: para-substituted benzoyl-tetrazole, A₂B₂ aromatic pattern; N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzamide: reverse-amide connectivity with tetrazole on aniline ring |
| Quantified Difference | Non-overlapping InChIKey strings; distinct aromatic region splitting (meta vs. para); non-identical ¹H integration ratios between tetrazole C-H and amide N-H protons |
| Conditions | DMSO-d₆ solvent; ¹H/¹³C NMR spectroscopy; KnowItAll NMR Spectral Library reference spectra [1] |
Why This Matters
Spectroscopic fingerprinting via NMR and InChIKey is the definitive method to prevent mis-shipment of regioisomeric or reverse-amide analogs, ensuring the intended SAR-relevant scaffold is procured.
- [1] SpectraBase. benzamide, 3-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]-. Compound ID: KOHDp8LB0wi. John Wiley & Sons, Inc. https://spectrabase.com/compound/KOHDp8LB0wi View Source
